5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
Description
5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bromine atom at position 4, an amino group at position 5, and a 4-fluorophenyl substituent at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often explored for their pharmacological and material science applications.
Properties
CAS No. |
52391-95-4 |
|---|---|
Molecular Formula |
C10H7BrFN3O |
Molecular Weight |
284.08 g/mol |
IUPAC Name |
5-amino-4-bromo-2-(4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-9-8(13)5-14-15(10(9)16)7-3-1-6(12)2-4-7/h1-5H,13H2 |
InChI Key |
RKSLTDVBRWXAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)N)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of the bromo group to a hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators, making them of interest in drug discovery and development.
Medicine
In medicine, derivatives of pyridazine compounds have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, such compounds might be used in the development of new agrochemicals or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Substituent Effects
Key structural differences among pyridazinone derivatives lie in substituents at positions 2, 4, and 4. Below is a comparative analysis:
Table 1: Substituent Comparison
| Compound Name | Position 2 | Position 4 | Position 5 | Key Features |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl | Br | NH₂ | Electron-withdrawing F, polar NH₂ |
| 5-Bromo-2-(4-fluorophenyl)-4-methoxy (Ev8) | 4-Fluorophenyl | OCH₃ | Br | Methoxy (electron-donating), Br at C5 |
| 5-Chloro-4-(4-fluorophenyl)pyridazinone (Ev12) | 4-Fluorophenyl | Cl | H | Smaller Cl substituent, no amino group |
| 5-Bromo-4-chloro-2-phenyl (Ev14) | Phenyl | Cl | Br | Phenyl vs. fluorophenyl, Br/Cl positions |
Key Observations :
- Position 4: Bromine in the target compound introduces steric bulk and polarizability compared to methoxy (Ev8) or chloro (Ev12, Ev14). The amino group at C5 enhances polarity and hydrogen-bonding capacity, unlike bromine in Ev8 or hydrogen in Ev12 .
- Position 2 : The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.2, Ev8) compared to phenyl (Ev14) but less than chlorophenyl derivatives (Ev10) .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound (inferred) | ~284.06 | ~1.8 | 4 | ~70.3 |
| 5-Bromo-2-(4-fluorophenyl)-4-methoxy (Ev8) | 299.10 | 2.2 | 4 | 41.9 |
| 5-Chloro-4-(4-fluorophenyl)pyridazinone (Ev12) | 224.62 | 2.1 | 3 | 41.9 |
Analysis :
- Bromine at C4 contributes to higher molecular weight and lipophilicity than chloro derivatives but less than methoxy-substituted compounds .
Insecticidal Activity (Ev4):
Pyridazinones with electron-withdrawing groups (e.g., bromine, chlorine) showed >90% insecticidal activity at 100 mg/L. The target compound’s amino group may enhance binding to biological targets via hydrogen bonding, though bromine’s steric effects could modulate efficacy .
Material Science (Ev5):
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (HPZ) was used in nanoparticle synthesis. The target compound’s 4-fluorophenyl group might similarly stabilize materials via π-π interactions, while the amino group offers sites for further functionalization .
Biological Activity
5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one, a compound with the molecular formula C10H7BrFN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring with three distinct substituents: an amino group, a bromine atom, and a 4-fluorophenyl group. These functional groups significantly influence its chemical reactivity and biological activity. The molecular weight of the compound is approximately 284.08 g/mol .
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including targeting specific kinases involved in tumor growth.
- Enzyme Inhibition : The amino group can form hydrogen bonds with proteins or enzymes, potentially leading to inhibitory effects on certain biological pathways.
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial properties .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Binding Affinity : The compound's structural features may allow it to bind effectively to target proteins, influencing their activity.
- Halogen Bonding : The presence of bromine and fluorine atoms may facilitate unique interactions with biological targets, enhancing its potency and selectivity .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyridazine compounds can exhibit significant growth inhibition against various cancer cell lines. For instance, a related compound showed IC50 values in the low nanomolar range against multiple cancer types .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one | Lacks amino group | Simpler structure, potentially less reactive |
| 5-Acetamido-2-bromo-4-fluoroaniline | Contains acetamido group | Different functional group affecting reactivity |
| 5-Amino-4-bromo-2-(phenyl)pyridazin-3(2H)-one | Substituted with phenyl instead | Variation in electronic properties |
The unique combination of substituents in this compound enhances its reactivity and potential biological activity compared to these similar compounds .
Case Studies
While specific case studies on this exact compound are scarce, the broader category of pyridazine derivatives has been extensively studied for their therapeutic potential. For example:
- Pyridazine Derivatives in Cancer Treatment : A series of pyridazine-based compounds were evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in preclinical models.
- Antimicrobial Activity : Compounds similar to this compound have been shown to possess significant antibacterial activity against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
